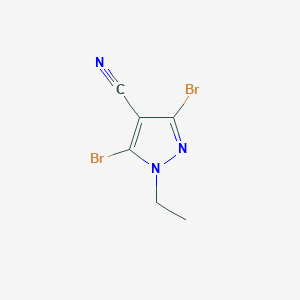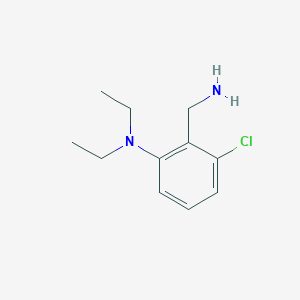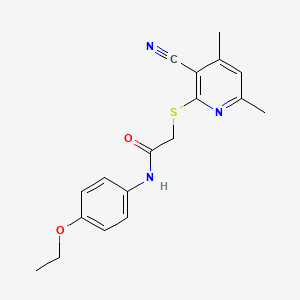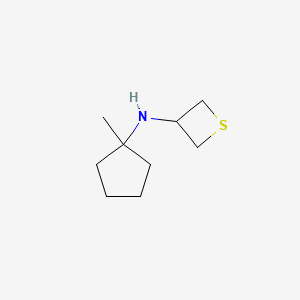
N-(1-Methylcyclopentyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methylcyclopentyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylcyclopentyl)thietan-3-amine can be achieved through several methods. One common approach involves the alkylation of thietan-3-amine with 1-methylcyclopentyl halides under basic conditions. This reaction typically requires a solvent such as chloroform or dichloromethane and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methylcyclopentyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thietanes.
Applications De Recherche Scientifique
N-(1-Methylcyclopentyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(1-Methylcyclopentyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thietan-3-amine: A simpler analog without the 1-methylcyclopentyl group.
Thietane derivatives: Compounds with different substituents on the thietane ring.
Uniqueness
N-(1-Methylcyclopentyl)thietan-3-amine is unique due to the presence of the 1-methylcyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C9H17NS |
|---|---|
Poids moléculaire |
171.31 g/mol |
Nom IUPAC |
N-(1-methylcyclopentyl)thietan-3-amine |
InChI |
InChI=1S/C9H17NS/c1-9(4-2-3-5-9)10-8-6-11-7-8/h8,10H,2-7H2,1H3 |
Clé InChI |
ZAQZLBNTLNGNQG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1)NC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B12993325.png)

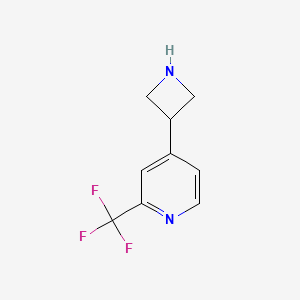
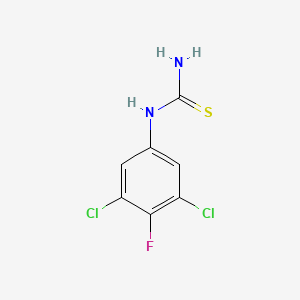
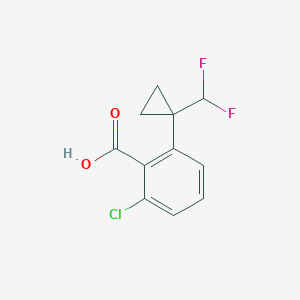

![6-Hydroxy-2-thiaspiro[3.3]heptane-6-carbonitrile 2,2-dioxide](/img/structure/B12993365.png)
![Ethyl 2-chloro-5,6,8,9-tetrahydrooxepino[4,5-b]pyridine-4-carboxylate](/img/structure/B12993370.png)
![4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B12993382.png)

